molecular formula C12H12IN B8153021 1-Cyclopropyl-3-iodo-7-methyl-1H-indole

1-Cyclopropyl-3-iodo-7-methyl-1H-indole

Cat. No.: B8153021
M. Wt: 297.13 g/mol
InChI Key: MOQXBWXZJIEVGT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-iodo-7-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a cyclopropyl group at the first position, an iodine atom at the third position, and a methyl group at the seventh position on the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-iodo-7-methyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include a cyclopropyl ketone and a methyl-substituted phenylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-iodo-7-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-Cyclopropyl-3-azido-7-methyl-1H-indole, while Suzuki-Miyaura coupling with a phenylboronic acid would produce 1-Cyclopropyl-3-phenyl-7-methyl-1H-indole .

Scientific Research Applications

1-Cyclopropyl-3-iodo-7-methyl-1H-indole has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in the development of new pharmaceuticals.

    Biology: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

    Medicine: Research on this compound contributes to the development of new drugs with potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-iodo-7-methyl-1H-indole involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The cyclopropyl and iodine substituents may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-3-bromo-7-methyl-1H-indole
  • 1-Cyclopropyl-3-chloro-7-methyl-1H-indole
  • 1-Cyclopropyl-3-fluoro-7-methyl-1H-indole

Uniqueness

1-Cyclopropyl-3-iodo-7-methyl-1H-indole is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and enhance the compound’s biological activity. The cyclopropyl group also contributes to its distinct chemical and physical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-cyclopropyl-3-iodo-7-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN/c1-8-3-2-4-10-11(13)7-14(12(8)10)9-5-6-9/h2-4,7,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQXBWXZJIEVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C3CC3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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